![molecular formula C26H20FN3O6 B2761630 N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-60-8](/img/new.no-structure.jpg)
N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H20FN3O6 and its molecular weight is 489.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radioligand Development for PET Imaging
Compounds within this chemical family, particularly those with modifications allowing for fluorine-18 labeling, have been developed as radioligands for positron emission tomography (PET) imaging. For example, [18F]DPA-714 is a notable compound designed to target the translocator protein (18 kDa), a protein associated with neuroinflammatory processes. The development of such radioligands facilitates in vivo imaging of neuroinflammation, offering insights into various neurological disorders (Dollé et al., 2008).
Exploring Neuroinflammation and Neurodegenerative Disorders
Further research into similar pyrazolo[1,5-a]pyrimidines has led to the synthesis of novel compounds with subnanomolar affinity for the translocator protein (TSPO). These compounds have been evaluated for their potential in PET imaging of neuroinflammatory processes, showing promising applications in studying neurodegenerative disorders (Damont et al., 2015).
Anticancer Activity
The structural motif of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been explored for anticancer properties. For instance, derivatives synthesized through modifications at the pyrimidine ring demonstrated appreciable cancer cell growth inhibition against various cancer cell lines, highlighting their potential as anticancer agents (Al-Sanea et al., 2020).
特性
CAS番号 |
877657-60-8 |
|---|---|
分子式 |
C26H20FN3O6 |
分子量 |
489.459 |
IUPAC名 |
N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H20FN3O6/c1-34-20-12-9-16(13-21(20)35-2)28-22(31)14-29-23-18-5-3-4-6-19(18)36-24(23)25(32)30(26(29)33)17-10-7-15(27)8-11-17/h3-13H,14H2,1-2H3,(H,28,31) |
InChIキー |
QDIFPLUAQOMPMV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2761547.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2761551.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2761552.png)
![9-(4-ethylphenyl)-7-hydroxy-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2761553.png)
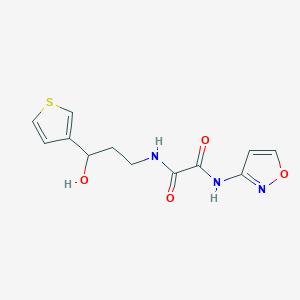
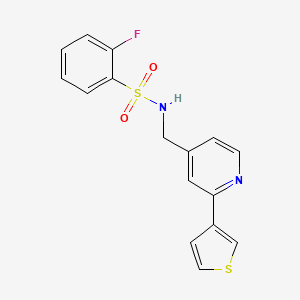
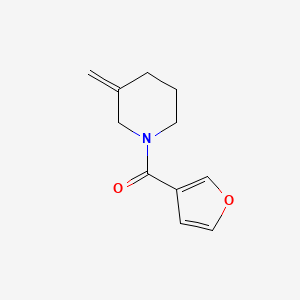
![3-(4-bromophenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2761558.png)
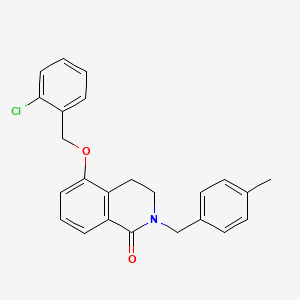
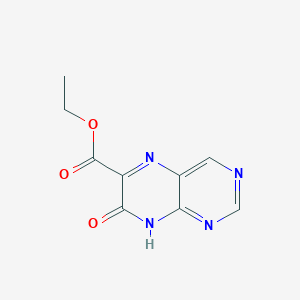
![methyl 4-({[4-(phenylsulfanyl)oxan-4-yl]methyl}carbamoyl)benzoate](/img/structure/B2761565.png)
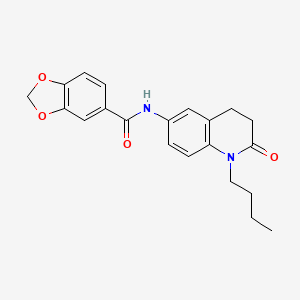
![3-[1-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazole](/img/structure/B2761568.png)
![2-Chloro-N-[1-(7H-purin-6-yl)piperidin-4-yl]propanamide](/img/structure/B2761570.png)
